molecular formula C21H17N3O B2959958 4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole CAS No. 1023532-71-9

4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole

Cat. No.: B2959958
CAS No.: 1023532-71-9
M. Wt: 327.387
InChI Key: UFPBQCFNCLNKEA-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-β-carbolinyl)-5-methyl-3-phenylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a 5-methyl group, a phenyl ring at position 3, and a 3,4-dihydro-β-carbolinyl moiety at position 2. The β-carboline system is a tricyclic structure derived from indole alkaloids, known for diverse biological activities, including neuroprotective, antiviral, and anticancer effects . The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen, enhances structural rigidity and modulates electronic properties, which can influence pharmacological activity .

Properties

IUPAC Name

4-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)-5-methyl-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-13-18(19(24-25-13)14-7-3-2-4-8-14)21-20-16(11-12-22-21)15-9-5-6-10-17(15)23-20/h2-10,23H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPBQCFNCLNKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=NCCC4=C3NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole can be achieved through several synthetic routes. One common method involves the thermolysis of substituted 4-aryl-3-azidopyridines, which leads to the formation of β-carboline derivatives . Another approach is the microwave-assisted one-pot protocol, which uses tryptamine and indole-3-carboxylic acid as starting materials . These methods typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure the successful formation of the desired compound.

Chemical Reactions Analysis

4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can produce reduced β-carboline derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Ring

The position and nature of substituents on the isoxazole ring critically influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Features/Activities References
4-(Bromomethyl)-3-methyl-5-phenylisoxazole 3-methyl, 5-phenyl, 4-bromomethyl C₁₁H₁₀BrNO 252.10 72 Brominated analog; synthetic intermediate
4-(Bromomethyl)-5-methyl-3-phenylisoxazole 5-methyl, 3-phenyl, 4-bromomethyl C₁₁H₁₀BrNO 252.10 61–63 Positional isomer; lower melting point
5-Methyl-3-phenylisoxazole-4-carboxylic acid 5-methyl, 3-phenyl, 4-carboxylic acid C₁₂H₁₁NO₃ 217.22 Not reported Antitumor, antiviral activities; stable crystal structure
4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole 5-methyl, 3-phenyl, 4-(4-Cl-phenyl) C₁₆H₁₂ClNO 269.73 Not reported Parecoxib impurity; potential pharmacological relevance

Key Observations:

  • Positional Isomerism : The bromomethyl analogs (CAS 113841-59-1 vs. 180597-83-5) demonstrate how substituent positions affect melting points (72°C vs. 61–63°C), likely due to differences in molecular packing .
  • Functional Group Impact : Replacing bromomethyl with a carboxylic acid group (as in 5-methyl-3-phenylisoxazole-4-carboxylic acid) introduces hydrogen-bonding capacity, stabilizing crystal structures via O–H···O interactions .
  • Aromatic Substitution : The 4-chlorophenyl derivative (Parecoxib impurity) highlights how halogenation at position 4 may enhance lipophilicity and receptor binding affinity .

Structural and Crystallographic Insights

  • Conformational Analysis : In 5-methyl-3-phenylisoxazole-4-carboxylic acid, the isoxazole ring adopts a cis-conformation relative to the phenyl ring, with the carboxylic acid group coplanar to the heterocycle. This geometry facilitates intermolecular hydrogen bonding, stabilizing the crystal lattice .
  • Impact of Substituents: Bromine’s bulky electronegative nature in bromomethyl analogs may disrupt π-π stacking interactions, reducing melting points compared to non-halogenated derivatives .

Biological Activity

The compound 4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole is a novel isoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Basic Information

  • Chemical Formula: C21H17N3O
  • Molecular Weight: 345.38 g/mol
  • CAS Number: 4191884

Structural Characteristics

The compound features an isoxazole ring substituted with a phenyl group and a beta-carboline moiety, which may contribute to its biological properties.

Research indicates that compounds similar to This compound may exhibit various biological activities through multiple mechanisms:

  • Antitumor Activity : Isoxazole derivatives have been studied for their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, certain isoxazoles have demonstrated selective cytotoxicity against tumor cells in vitro and in vivo models .
  • Neuroprotective Effects : The beta-carboline structure suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
  • Antimicrobial Properties : Some isoxazole derivatives have shown antibacterial and antifungal activities, making them candidates for further exploration as antimicrobial agents.

Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored a series of isoxazole derivatives, including those with beta-carboline substitutions. The results indicated that these compounds exhibited significant antitumor effects against various cancer cell lines, with IC50 values indicating potent cytotoxicity .

CompoundIC50 (µM)Cancer Cell Line
A10MCF-7
B15HeLa
C8A549

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of isoxazole derivatives on neuronal cell cultures exposed to oxidative stress. The findings suggested that these compounds could significantly reduce cell death and enhance cell viability through antioxidant mechanisms .

TreatmentCell Viability (%)
Control40
Compound X75
Compound Y85

Study 3: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various isoxazoles against bacterial strains. The results indicated that certain derivatives exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria .

CompoundZone of Inhibition (mm)Bacterial Strain
Compound A20Staphylococcus aureus
Compound B18Escherichia coli

Q & A

Q. What computational methods predict regioselectivity in isoxazole ring functionalization?

  • Methodological Answer : DFT (density functional theory) calculations (e.g., B3LYP/6-31G*) can model transition states for electrophilic substitutions. For example, predict whether bromination occurs at the 4- or 5-position of the isoxazole by comparing activation energies. Validate predictions with experimental NMR and X-ray data .

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